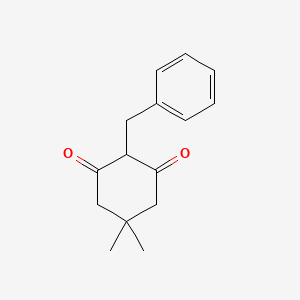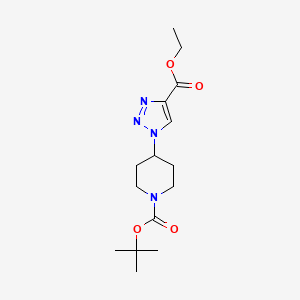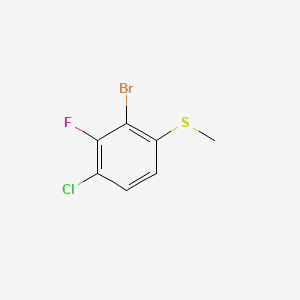
(2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C7H5BrClFS. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a methylsulfane group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane typically involves the reaction of 2-bromo-4-chloro-3-fluoroaniline with methanethiol in the presence of a copper (I) salt. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The methylsulfane group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the sulfur group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated compounds and reduced sulfur derivatives.
Applications De Recherche Scientifique
(2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving halogenated aromatic compounds.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of (2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the methylsulfane group allows it to form specific interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Bromo-2-chloro-4-fluorophenyl)(methyl)sulfane: Similar structure with different positions of halogen atoms.
(4-Bromo-2-fluorophenyl)(methyl)sulfane: Lacks the chlorine atom but has similar properties.
(2-Bromo-3-chloro-4-fluorophenyl)(methyl)sulfane: Similar structure with different positions of halogen atoms.
Uniqueness
(2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane is unique due to the specific arrangement of halogen atoms and the presence of the methylsulfane group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H5BrClFS |
|---|---|
Poids moléculaire |
255.54 g/mol |
Nom IUPAC |
3-bromo-1-chloro-2-fluoro-4-methylsulfanylbenzene |
InChI |
InChI=1S/C7H5BrClFS/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,1H3 |
Clé InChI |
FZHBYZVPDPCFNC-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C(=C(C=C1)Cl)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



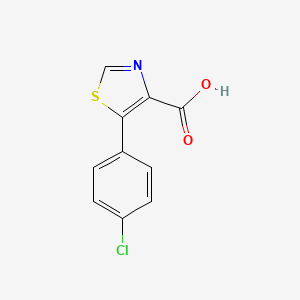
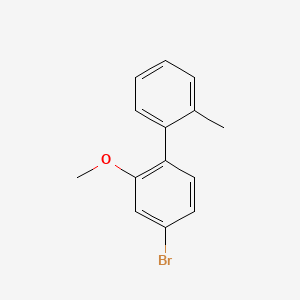
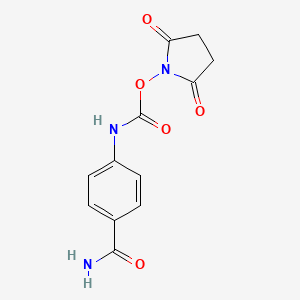
![4-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14015606.png)
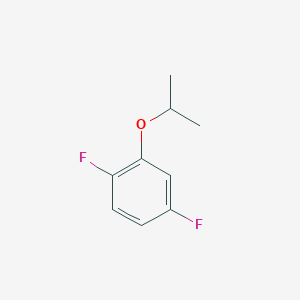
![[(4-Methylpentan-2-ylidene)amino]thiourea](/img/structure/B14015623.png)
![Benzenesulfonamide, 4-[bis(2-chloropropyl)amino]-N-2-pyrimidinyl-](/img/structure/B14015637.png)

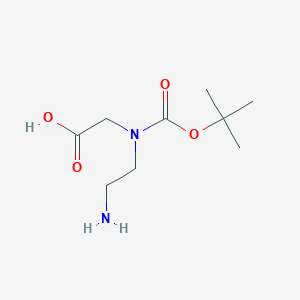

![Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester](/img/structure/B14015666.png)
